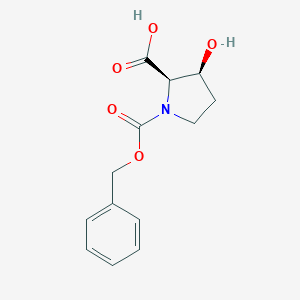

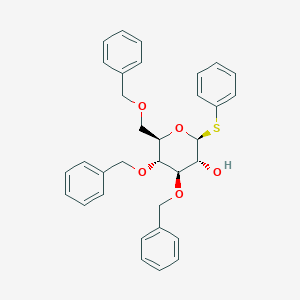

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene, also known as TMXDI, is a highly reactive diisocyanate that is widely used in the production of polyurethane coatings, adhesives, and elastomers. TMXDI is a versatile compound that offers several advantages over other isocyanates, including improved stability, faster cure times, and reduced toxicity. In

Applications De Recherche Scientifique

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene has been extensively studied for its use in the production of polyurethane coatings, adhesives, and elastomers. These materials have a wide range of applications, including automotive, aerospace, construction, and consumer goods. 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is particularly useful in applications that require high performance and durability, such as automotive coatings and adhesives for structural bonding.

Mécanisme D'action

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene reacts with hydroxyl groups in polyols to form urethane linkages, which crosslink to form a network of polymer chains. The reaction is typically catalyzed by a tertiary amine or organometallic compound, which accelerates the reaction rate and improves the mechanical properties of the resulting polymer. The resulting polyurethane materials have excellent mechanical properties, such as high tensile strength, flexibility, and resistance to abrasion and chemicals.

Effets Biochimiques Et Physiologiques

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a highly reactive compound that can cause skin and respiratory irritation upon contact. It is also a potent sensitizer, which means that repeated exposure can lead to allergic reactions. Therefore, it is important to handle 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene with care and to use appropriate personal protective equipment when working with this compound.

Avantages Et Limitations Des Expériences En Laboratoire

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene offers several advantages over other isocyanates for use in lab experiments. It has a low viscosity, which allows for easy mixing and handling. It also has a long pot life, which means that it can be stored for extended periods without significant degradation. However, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is highly reactive and can be difficult to handle due to its sensitivity to moisture and other impurities. Therefore, it is important to use high-quality 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene and to store it in a dry, cool place.

Orientations Futures

There are several future directions for research on 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene. One area of interest is the development of new catalysts and reaction conditions that can improve the efficiency and selectivity of the 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene synthesis. Another area of interest is the development of new polyurethane materials that exhibit enhanced properties, such as improved thermal stability, fire resistance, and biodegradability. Additionally, there is a need for further research on the health and safety implications of 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene exposure, particularly in occupational settings. Overall, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a promising compound that offers many opportunities for future research and development in the field of polyurethane materials.

Méthodes De Synthèse

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is synthesized by reacting 2-methyl-1,3-propanediol with phosgene to form the corresponding diisocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or toluene. The resulting 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene product is a clear, colorless liquid that is highly reactive towards a variety of nucleophiles.

Propriétés

Numéro CAS |

198283-44-2 |

|---|---|

Nom du produit |

1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene |

Formule moléculaire |

C12H12N2O2 |

Poids moléculaire |

216.24 g/mol |

Nom IUPAC |

1-isocyanato-4-(2-isocyanato-2-methylpropyl)benzene |

InChI |

InChI=1S/C12H12N2O2/c1-12(2,14-9-16)7-10-3-5-11(6-4-10)13-8-15/h3-6H,7H2,1-2H3 |

Clé InChI |

PBQXPPBUIBHCIZ-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O |

SMILES canonique |

CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O |

Synonymes |

Benzene, 1-isocyanato-4-(2-isocyanato-2-methylpropyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.